molecular formula C16H16O B15050368 (2,2-Diphenylcyclopropyl)methanol

(2,2-Diphenylcyclopropyl)methanol

Cat. No.: B15050368
M. Wt: 224.30 g/mol
InChI Key: DKKWWWHVSKHVQJ-UHFFFAOYSA-N
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Description

(2,2-Diphenylcyclopropyl)methanol is an organic compound with the molecular formula C16H16O. It is characterized by a cyclopropane ring substituted with two phenyl groups and a hydroxyl group attached to a methylene bridge. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diphenylcyclopropyl)methanol typically involves the reaction of diphenylcyclopropylcarbinyl chloride with a suitable reducing agent. One common method is the reduction of diphenylcyclopropylcarbinyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under mild conditions and yields the desired alcohol .

Industrial Production Methods

The choice of reducing agent and solvent may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Diphenylcyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Diphenylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Diphenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring and phenyl groups contribute to the compound’s stability and unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Diphenylcyclopropyl)methanol is unique due to the presence of both the cyclopropane ring and two phenyl groups, which impart distinct structural and chemical properties. These features make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(2,2-diphenylcyclopropyl)methanol

InChI

InChI=1S/C16H16O/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2

InChI Key

DKKWWWHVSKHVQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CO

Origin of Product

United States

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